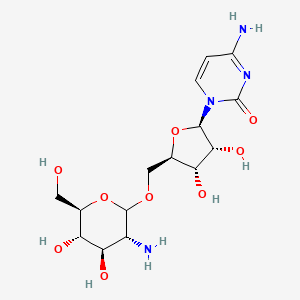
2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide
Vue d'ensemble
Description
2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is a complex organic compound characterized by its triazole ring and phenylamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide typically involves the reaction of phenylhydrazine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction can lead to the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the substituents involved.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as an antimicrobial or antifungal agent. Its phenylamide group can interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is being studied for its therapeutic properties. It may have applications in treating infections, inflammation, and other conditions.
Industry: In the industry, this compound can be used as an intermediate in the production of various chemicals, including dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylamide group enhances the compound's ability to penetrate cell membranes, increasing its efficacy.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Receptors: It can bind to receptors involved in signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Uniqueness: 2,5-Dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid phenylamide is unique due to its specific combination of the triazole ring and phenylamide group, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-oxo-N,1-diphenyl-4H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(16-11-7-3-1-4-8-11)13-17-15(21)19(18-13)12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSTXOFGJISYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498126 | |
| Record name | 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32589-62-1 | |
| Record name | 5-Oxo-N,1-diphenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 9-(((2R,2'R,3S,3'S,4R,4'R,5S,5'R,6S,6'R)-5'-acetamido-3,3',4,5-tetrahydroxy-2'-(hydroxymethyl)-6-methyl-4'-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octahydro-2H,2'H-[2,3'-bipyran]-6'-yl)oxy)nonanoate](/img/structure/B1497060.png)
![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)


![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)


![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)

